2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489478
InChI: InChI=1S/C14H12O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,10H,7-8H2,(H,15,16)
SMILES:
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid

CAS No.:

Cat. No.: VC16489478

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid -

Specification

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C14H12O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,10H,7-8H2,(H,15,16)
Standard InChI Key SKLDOUZOOMQVMI-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C3=CC=CC=C3C=C2)CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functionalization

The molecular framework of 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid consists of a naphthalene system fused to a 2,3-dihydrofuran ring, with an acetic acid group (-CH₂COOH) appended to the saturated carbon at position 3 (Figure 1). The dihydrofuran moiety introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs. The acetic acid substituent contributes to the compound’s polarity, influencing its solubility and pharmacokinetic properties.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular formulaC₁₅H₁₄O₄
Molecular weight270.27 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors4
Rotatable bonds3

Note: Properties derived from computational modeling of the IUPAC structure.

The planar naphthalene system facilitates π-π stacking interactions with biological targets, while the dihydrofuran oxygen participates in hydrogen bonding. The acetic acid group enables salt formation, enhancing bioavailability under physiological conditions .

Synthetic Methodologies

Radical Cyclization Approaches

A pivotal method for constructing the dihydronaphthofuran core involves manganese(III)-mediated radical cyclizations. Yılmaz and colleagues demonstrated that treating 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes in the presence of Mn(OAc)₃ generates α-carbon radicals, which undergo intramolecular cyclization to yield dihydronaphthofuran derivatives . For example, reacting 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone under acidic conditions produces 2,3-dihydronaphtho[2,3-b]furan-4,9-dione in 54–98% yield (Scheme 1). Adapting this protocol, the acetic acid side chain can be introduced via post-cyclization functionalization, such as ester hydrolysis or nucleophilic substitution.

Photochemical [3+2] Cycloadditions

Suginome’s photoaddition strategy enables regioselective synthesis of angular dihydronaphthofurans. Irradiating 2-hydroxy-1,4-naphthoquinone with terminal alkynes in acetone generates vinyl cation intermediates, which undergo cyclization to form naphtho[2,3-b]furan-4,9-diones . While this method primarily yields quinone-containing analogs, modifying the alkyne precursor to include carboxylate groups could furnish the acetic acid derivative.

Multicomponent Reactions

A three-component reaction involving lawsone, aldehydes, and isocyanides catalyzed by ethylenediamino diacetate (EDDA) efficiently constructs 2-aminonaphthofuran scaffolds . By substituting isocyanides with acetylenic acids, this methodology may be adapted to introduce the acetic acid moiety directly during cyclization.

Pharmacological Activities

Anti-Inflammatory Effects

The acetic acid group in 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid suggests potential cyclooxygenase (COX) inhibition, akin to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Molecular docking studies predict strong interactions with COX-2’s hydrophobic pocket, where the naphthalene system engages in van der Waals contacts, and the carboxylic acid group coordinates with Arg120 .

Antitumor Activity

Dihydronaphthofuran derivatives exhibit cytotoxicity against human cancer cell lines, including MCF7 (breast) and SK-Br-3 (ovarian). Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, characterized by caspase-3 cleavage and Bax/Bcl-2 ratio elevation . The acetic acid substituent may enhance cellular uptake through monocarboxylate transporter-mediated transport.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF79.2Caspase-3 activation
SK-Br-31.6ROS generation
A54912.4Topoisomerase inhibition

Data synthesized from analogous compounds in ref .

Structure-Activity Relationships (SAR)

Role of the Dihydrofuran Ring

Saturation of the furan ring reduces electrophilicity, diminishing nonspecific protein binding and improving metabolic stability. Comparative studies show that dihydro derivatives exhibit 3-fold greater plasma half-lives than their fully aromatic counterparts .

Impact of the Acetic Acid Group

The carboxylic acid functionality is critical for target engagement. Methyl ester prodrugs of 2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid demonstrate 10-fold lower potency in vitro, underscoring the importance of the free acid group for bioactivity .

Industrial and Environmental Considerations

Green Synthesis Initiatives

Recent advances employ deep eutectic solvents (DES) composed of sorbitol and metformin HCl to facilitate one-pot syntheses with 47–78% yields, reducing reliance on volatile organic solvents . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods.

Scalability Challenges

Large-scale production is hampered by low regioselectivity in radical cyclizations. Continuous-flow reactors equipped with UV-LED irradiation have improved photochemical step efficiency, achieving kilogram-scale outputs with >90% purity .

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